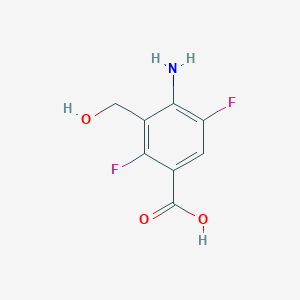

4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid (DFAM) is a chemical compound that has gained significant interest among researchers due to its potential pharmaceutical applications. DFAM is a derivative of benzoic acid and has a molecular weight of 221.1 g/mol.

Wissenschaftliche Forschungsanwendungen

4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs. 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has also been found to be a potent inhibitor of human aldose reductase, an enzyme that is implicated in the development of diabetic complications such as retinopathy, neuropathy, and nephropathy. Additionally, 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has been shown to have anticancer activity, making it a potential candidate for cancer therapy.

Wirkmechanismus

4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid exerts its pharmacological effects by inhibiting various enzymes and proteins in the body. For example, 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid inhibits the enzyme aldose reductase by binding to its active site and preventing it from catalyzing the conversion of glucose to sorbitol. This inhibition helps to reduce the accumulation of sorbitol in the body, which is associated with diabetic complications. 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid also inhibits the growth of various microorganisms by disrupting their cell membranes and inhibiting their DNA synthesis.

Biochemical and Physiological Effects:

4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has been shown to have a number of biochemical and physiological effects. For example, 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has been found to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has also been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in the development of various inflammatory diseases. Additionally, 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has been found to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in biochemical and pharmacological assays. 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid is also stable under a wide range of conditions, making it easy to store and transport. However, there are some limitations to the use of 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to dissolve in aqueous solutions. Additionally, 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has a short half-life in vivo, which can limit its effectiveness in animal studies.

Zukünftige Richtungen

There are several future directions for research on 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid. One area of interest is the development of new antibiotics and antiviral drugs based on 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid. Another area of research is the development of new drugs for the treatment of diabetic complications and cancer. Additionally, researchers are interested in exploring the potential use of 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid as a diagnostic tool for various diseases. Finally, there is ongoing research into the mechanism of action of 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid and its interactions with various enzymes and proteins in the body.

Synthesemethoden

4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid can be synthesized using a simple three-step process. The first step involves the conversion of 4-nitrobenzoic acid to 4-aminobenzoic acid by reducing the nitro group using a reducing agent such as iron powder or tin (II) chloride. The second step involves the reaction of 4-aminobenzoic acid with formaldehyde and hydrochloric acid to form 4-amino-3-(hydroxymethyl)benzoic acid. Finally, the third step involves the fluorination of the hydroxyl group using a fluorinating agent such as hydrogen fluoride or tetrafluoroboric acid to produce 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid.

Eigenschaften

CAS-Nummer |

178444-97-8 |

|---|---|

Produktname |

4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid |

Molekularformel |

C8H7F2NO3 |

Molekulargewicht |

203.14 g/mol |

IUPAC-Name |

4-amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid |

InChI |

InChI=1S/C8H7F2NO3/c9-5-1-3(8(13)14)6(10)4(2-12)7(5)11/h1,12H,2,11H2,(H,13,14) |

InChI-Schlüssel |

JSYPSCPWCXLLMW-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1F)N)CO)F)C(=O)O |

Kanonische SMILES |

C1=C(C(=C(C(=C1F)N)CO)F)C(=O)O |

Synonyme |

Benzoic acid, 4-amino-2,5-difluoro-3-(hydroxymethyl)- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)

![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)

![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)

![(2e)-3-[5-(3,4-Dichlorophenyl)-2-furyl]acrylic acid](/img/structure/B65689.png)